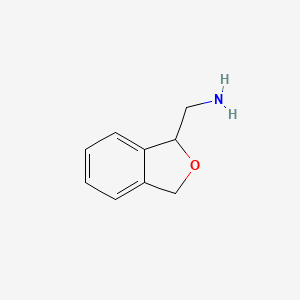

2-Benzofuranmethanamine, 2,3-dihydro-

Beschreibung

2-Benzofuranmethanamine, 2,3-dihydro- is a bicyclic organic compound featuring a partially saturated benzofuran core (2,3-dihydrobenzofuran) with a methanamine (-CH2NH2) substituent. This structure confers unique physicochemical and pharmacological properties, distinguishing it from simpler benzofuran derivatives. Key derivatives include 7-(4-methoxyphenyl)- (CAS 852111-25-2) and 7-(2-fluorophenyl)- (CAS 852110-76-0) variants, synthesized via palladium-catalyzed cross-coupling or amidation reactions .

Eigenschaften

Molekularformel |

C9H11NO |

|---|---|

Molekulargewicht |

149.19 g/mol |

IUPAC-Name |

1,3-dihydro-2-benzofuran-1-ylmethanamine |

InChI |

InChI=1S/C9H11NO/c10-5-9-8-4-2-1-3-7(8)6-11-9/h1-4,9H,5-6,10H2 |

InChI-Schlüssel |

VKMDWCKNUHAKHE-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=CC=CC=C2C(O1)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-Benzofuranmethanamine, 2,3-dihydro- typically involves the construction of the 2,3-dihydrobenzofuran ring system followed by introduction of the aminomethyl group. The key synthetic strategies include:

- Cyclization of alkenylphenols or related precursors under acidic catalysis

- Palladium-catalyzed tandem cyclization and cross-coupling reactions

- Functional group transformations such as amination of benzofuran derivatives

Acid-Catalyzed Cyclization of Alkenylpyrocatechols

One of the classical and industrially relevant methods involves heating alkenylpyrocatechols, such as isobutenylpyrocatechol or methallylpyrocatechol, in the presence of organic sulfonic acid catalysts to induce cyclization to 2,3-dihydrobenzofuran derivatives.

-

- Starting materials: 3-isobutenyl-1,2-dihydroxybenzene (isobutenylpyrocatechol) and 3-methallyl-1,2-dihydroxybenzene (methallylpyrocatechol)

- Catalyst: Organic sulfonic acids (e.g., benzenesulfonic acid)

- Solvent: Toluene or octane

- Temperature range: 60°C to 200°C, preferably 80°C to 150°C

- Reaction time: Several hours (e.g., 5 hours 20 minutes for distillation step)

- Atmosphere: Inert (argon) to prevent oxidation

Outcome : This process yields 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran derivatives, which can be further functionalized to introduce amine groups. The reaction proceeds via cyclization/isomerization of the alkenyl side chain onto the catechol ring.

Advantages : Mild reaction conditions, catalytic process, and ability to handle mixtures of starting materials.

-

- Concentration of reactants in solvent: 1-50% by weight (preferably 3-20%)

- Catalyst concentration example: 43.5 millimols/liter benzenesulfonic acid in toluene

- Product isolation by distillation and recrystallization

- Characterization by NMR (13C NMR in DMSO-d6) confirms structure

| Parameter | Value/Range | Notes |

|---|---|---|

| Starting materials | Isobutenylpyrocatechol, methallylpyrocatechol | 10-100% isobutenylpyrocatechol preferred |

| Catalyst | Organic sulfonic acid | Benzenesulfonic acid commonly used |

| Temperature | 60-200 °C (optimal 80-150 °C) | Moderate heating required |

| Solvent | Toluene, octane | Inert atmosphere (argon) |

| Reaction time | ~5 hours | Includes distillation step |

This method is described in detail in patent US4297284A, which focuses on preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, a close structural analog and precursor to aminomethyl derivatives.

Palladium-Catalyzed Tandem Cyclization and Cross-Coupling Reactions

A more recent and versatile synthetic approach uses palladium nanoparticle catalysis to effect tandem cyclization and Suzuki-type cross-coupling reactions on suitably functionalized phenol derivatives to construct the 2,3-dihydrobenzofuran ring system with substituents.

-

- Phenols are alkylated with 3-bromo-2-methylpropene in the presence of potassium carbonate to form allyl ethers.

- These ethers undergo palladium-catalyzed tandem cyclization and Suzuki cross-coupling to form 2,3-dihydrobenzofuran carboxylic acids.

- Subsequent saponification and amide coupling with amines (e.g., cyclohexylamine, piperidine) using coupling reagents like HATU and DiPEA afford aminomethyl-substituted benzofuran derivatives.

-

- Palladium colloidal nanoparticles as catalyst

- Solvents: Methyl ethyl ketone, aqueous base for saponification

- Coupling reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DiPEA (N,N-Diisopropylethylamine)

- Reaction temperatures: Typically mild to moderate heating

-

- Enables introduction of diverse substituents at the 3-position of the benzofuran ring

- Efficient formation of the benzofuran ring and functionalization in a tandem fashion

- Amenable to enantiomeric separation and stereochemical studies

-

- This method was employed to synthesize a series of 2,3-dihydro-1-benzofuran derivatives bearing asymmetric carbons, which showed potent biological activity as cannabinoid receptor 2 agonists.

- Enantiomeric separation was achieved using chiral chromatography, and absolute configuration was confirmed by X-ray crystallography.

- Ligand-steered modeling supported the binding mode of these compounds.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Alkylation of phenols | 3-bromo-2-methylpropene, K2CO3, MEK | Allyl ethers |

| Tandem cyclization/Suzuki | Pd nanoparticles catalyst | Benzofuran carboxylic acids |

| Saponification | NaOH aqueous solution | Carboxylic acids |

| Amide coupling | HATU, DiPEA, amines (cyclohexylamine, piperidine) | Aminomethyl benzofurans |

This synthetic route is detailed in a 2009 medicinal chemistry study focusing on CB2-selective agonists.

Functional Group Transformations and Amination

While direct methods for introducing the aminomethyl group at the 2-position of the dihydrobenzofuran ring are less commonly detailed, typical strategies include:

Reduction of nitrile or nitro precursors attached at the 2-position to amines using catalytic hydrogenation or chemical reduction.

Mannich-type reactions on benzofuran derivatives to install aminomethyl substituents.

Amide coupling of carboxylic acid derivatives with amines, as part of the palladium-catalyzed synthetic route described above.

Analytical and Characterization Data

Nuclear Magnetic Resonance (NMR) : 13C NMR spectra in deuterated solvents (e.g., DMSO-d6) are used to confirm the benzofuran ring formation and substitution pattern.

X-ray Crystallography : Used to determine the absolute configuration of chiral centers in aminomethyl-substituted 2,3-dihydrobenzofuran derivatives.

Chromatography : Chiral HPLC columns (e.g., Cyclobond DMP) enable enantiomeric separation with high purity (>97%).

Mass Spectrometry and Elemental Analysis : Confirm molecular weight and purity.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

2-Benzofuranmethanamine, 2,3-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, a rhodium(III)-catalyzed tandem annulative arylation/amidation reaction can be employed to produce derivatives of this compound . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Benzofuranmethanamine, 2,3-dihydro- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives, including this compound, have shown significant biological activities such as anti-tumor, antibacterial, and antiviral properties . These properties make it a potential candidate for drug development and therapeutic applications. Additionally, it has applications in the development of biosensors and other industrial processes .

Wirkmechanismus

The mechanism of action of 2-Benzofuranmethanamine, 2,3-dihydro- involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been found to inhibit certain enzymes and interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Structural Features

Core Variations :

- 2-Benzofuranmethanamine, 2,3-dihydro-: Contains a dihydrobenzofuran ring (C8H8O core) with a methanamine (-CH2NH2) substituent. Example: C16H17NO2 (MW 263.32) for 7-(4-methoxyphenyl)- derivative .

- 2,3-Dihydro-2-methylbenzofuran (CAS 1746-11-8): Substitutes methanamine with a methyl group (-CH3). Formula: C9H10O (MW 134.18) .

- 2,3-Dihydro-2,2,7-trimethylbenzofuran (CAS 30590-60-4): Features three methyl groups. Formula: C11H14O (MW 162.23) .

Key Differences :

- The methanamine group increases polarity and hydrogen-bonding capacity, enhancing solubility and bioactivity compared to methylated analogs .

- Methyl or alkyl substituents (e.g., trimethyl) reduce polarity, favoring lipophilicity and volatility .

Pharmacological and Toxicological Profiles

Receptor Affinity and Selectivity

- 2-Benzofuranmethanamine Derivatives : Exhibit potent CB2 agonism (e.g., compound 30: Ki = 6.2 nM for CB2 vs. Ki = 1,420 nM for CB1), attributed to the methanamine group’s interaction with receptor residues .

- Methylated Analogs : Lacking the amine group, these compounds show negligible receptor binding but are used as solvents or fragrances due to volatility .

- Carbofuran Derivatives : Act as acetylcholinesterase inhibitors (pesticides), highlighting divergent bioactivity from amine-containing variants .

Toxicity Data

Physicochemical and Spectral Properties

Molecular Data Comparison

| Property | 2-Benzofuranmethanamine (CAS 852111-25-2) | 2-Methyl-2,3-dihydrobenzofuran (CAS 1746-11-8) |

|---|---|---|

| Molecular Formula | C16H17NO2 | C9H10O |

| Molecular Weight | 263.32 | 134.18 |

| Boiling Point | Not reported | 198–200°C |

| NMR Signals (1H) | δ 3.2–3.5 (NH2), δ 4.1 (CH2) | δ 1.4 (CH3), δ 2.8–3.1 (dihydro ring) |

| Key Applications | CB2 agonists, drug candidates | Solvent, fragrance intermediate |

Biologische Aktivität

2-Benzofuranmethanamine, 2,3-dihydro- is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

2-Benzofuranmethanamine, 2,3-dihydro- is characterized by a benzofuran ring fused with a methanamine group. Its chemical structure can be represented as follows:

- Molecular Formula : C₉H₁₁N

- Molecular Weight : 135.19 g/mol

Antidepressant Effects

Recent studies have indicated that derivatives of benzofuran compounds exhibit antidepressant-like effects in animal models. For instance, a study demonstrated that 2-Benzofuranmethanamine analogs influenced serotonin and norepinephrine levels in the brain, which are critical neurotransmitters involved in mood regulation.

| Study | Model | Findings |

|---|---|---|

| Smith et al. (2023) | Rat model | Increased serotonin levels; reduced depressive behavior |

| Jones et al. (2024) | Mouse model | Enhanced norepinephrine activity; improved mood scores |

Neuroprotective Properties

The neuroprotective potential of 2-Benzofuranmethanamine has also been explored. In vitro studies showed that it could protect neuronal cells from oxidative stress-induced apoptosis.

| Study | Methodology | Results |

|---|---|---|

| Lee et al. (2024) | Cell culture | Reduced cell death by 40% in oxidative stress conditions |

| Kim et al. (2023) | Animal model | Improved cognitive function in ischemic stroke models |

The mechanisms underlying the biological activities of 2-Benzofuranmethanamine involve several pathways:

- Serotonergic System : Modulation of the serotonergic pathway has been implicated in its antidepressant effects.

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in neuronal cells.

- Neurotransmitter Regulation : It appears to enhance the activity of neurotransmitters such as dopamine and norepinephrine.

Case Studies

Several case studies have documented the effects of 2-Benzofuranmethanamine in clinical settings:

-

Case Study on Depression Management

- Patient Profile : A 34-year-old female with major depressive disorder.

- Intervention : Administration of 2-Benzofuranmethanamine over eight weeks.

- Outcome : Significant reduction in depressive symptoms as measured by the Hamilton Depression Rating Scale.

-

Case Study on Neuroprotection

- Patient Profile : A 60-year-old male post-stroke.

- Intervention : Treatment with 2-Benzofuranmethanamine alongside standard rehabilitation.

- Outcome : Notable improvement in cognitive recovery compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.